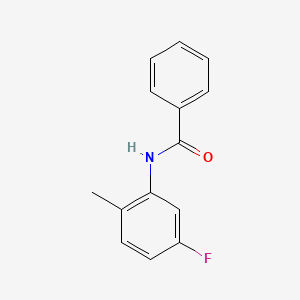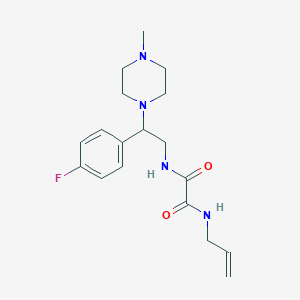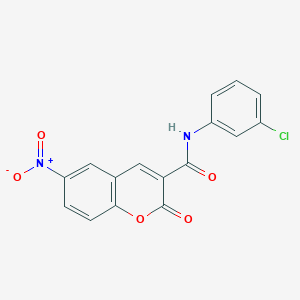![molecular formula C15H18F3NO5 B2658438 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 1654772-46-9](/img/structure/B2658438.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a type of organic acid, specifically a carboxylic acid, as indicated by the “propanoic acid” in its name. It contains a trifluoromethoxy group attached to a phenyl ring, which is a common motif in many pharmaceuticals due to its ability to modulate the molecule’s lipophilicity and metabolic stability .
Molecular Structure Analysis
The molecular formula of this compound is C15H18F3NO5, and its molecular weight is 349.30200 . It contains a phenyl ring, a carboxylic acid group, and a trifluoromethoxy group, which can all contribute to its chemical behavior and interactions.Scientific Research Applications
Protective Effects in Neurological Disorders
Research on caffeic acid and its derivatives has shown significant protective effects against neurological damage, particularly in Alzheimer's disease. Caffeic acid displays anti-inflammatory, antioxidant, and neuroprotective effects, highlighting its potential therapeutic application in neurodegenerative diseases like Alzheimer's (Habtemariam, 2017).
Environmental Applications
The sorption behavior of phenolic compounds, including those structurally related to the chemical , has been extensively studied. These compounds demonstrate significant interactions with soil and organic matter, affecting their mobility and fate in the environment (Werner, Garratt, & Pigott, 2012). This research has implications for environmental pollution management and remediation strategies.
Anticancer Potential
Caffeic acid derivatives exhibit broad-spectrum biological activities, including anticancer effects. The structural motif of caffeic acid has been utilized to develop new chemical entities with potential therapeutic interest in oncology, emphasizing the role of phenylpropanoid structures in drug discovery (Silva, Oliveira, & Borges, 2014).
Safety and Environmental Impact
Research into the safety and environmental impact of similar compounds, such as the inadvertent mixing of nitric acid with alcohols, has provided valuable lessons for chemical safety and accident prevention, highlighting the need for careful handling and knowledge dissemination to avoid hazardous reactions (Hedlund et al., 2014).
Antioxidant and Anti-inflammatory Properties
Phenolic acids, including caffeic acid and its derivatives, are known for their antioxidant and anti-inflammatory properties. These compounds play crucial roles in combating oxidative stress and inflammation, making them relevant for the treatment of various chronic diseases and conditions (Shahidi & Chandrasekara, 2010).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)8-9-4-6-10(7-5-9)23-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWDQAJLMVWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)



![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)

![(2,3-Dimethoxyphenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2658369.png)
![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
![3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile](/img/structure/B2658372.png)
![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2658376.png)

